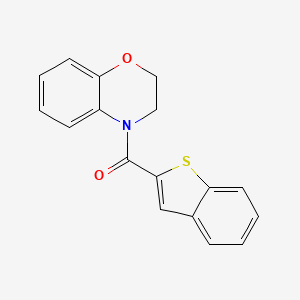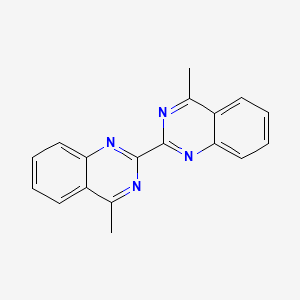![molecular formula C21H25N3O5S B11053396 1-cyclohexyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11053396.png)
1-cyclohexyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 1-cyclohexyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzodioxol moiety, followed by the introduction of the cyclohexyl and pyrazolothiazinone groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using halogenating agents or nucleophiles.
Cyclization: The formation of ring structures, which can be facilitated by various catalysts and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-cyclohexyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in biological systems, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced inflammation and cell damage.
Comparison with Similar Compounds
1-cyclohexyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to variations in their chemical and biological properties.
Benzodioxol derivatives: Compounds containing the benzodioxol moiety, which may exhibit similar chemical reactivity and biological activities.
Pyrazolothiazinone derivatives: Compounds with the pyrazolothiazinone core structure, which may have similar mechanisms of action and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25N3O5S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C21H25N3O5S/c1-11-22-20-15(21(25)23-24(20)12-7-5-4-6-8-12)19(30-11)13-9-14(26-2)17-18(16(13)27-3)29-10-28-17/h9,12,19H,4-8,10H2,1-3H3,(H,23,25) |
InChI Key |
IZQDMEVCDBMXBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC(=C4C(=C3OC)OCO4)OC)C(=O)NN2C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11053315.png)
![7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11053319.png)

![4-hydroxy-5-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B11053330.png)
![2-amino-2',5-dioxo-1-[4-(trifluoromethyl)phenyl]-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile](/img/structure/B11053335.png)
![Methyl 2-({[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11053349.png)
![5-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-5-isoxazolyl]-2-methoxyphenol](/img/structure/B11053353.png)
![Di-tert-butyl 2-(4-chlorophenyl)-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methylcyclohex-3-ene-1,3-dicarboxylate](/img/structure/B11053355.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11053358.png)

![5-Amino-3-(3-chlorophenyl)furo[3,2-c][1,2]selenazole-6-carbonitrile](/img/structure/B11053374.png)
![N-methyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide](/img/structure/B11053377.png)
![3-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11053390.png)
![5-(Furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B11053394.png)
